Dansylethylenediamine
Overview
Description
Synthesis Analysis Dansylethylenediamine synthesis involves complex organic reactions that may be related to the broader field of alkylene oxide polymerization, a process that includes the synthesis of various ethylene and propylene oxide polymers. Although specific synthesis routes for Dansylethylenediamine are not detailed in the available literature, the polymerization of ethylene oxide and other alkylene oxides provides insight into the chemical synthesis processes that might be applicable. These processes include anionic, coordination, and cationic polymerization, with recent developments focusing on metal-free methods such as the use of organocatalysts (Herzberger et al., 2016).
Molecular Structure Analysis The molecular structure of Dansylethylenediamine and its analysis could potentially be linked to the study of conjugated polymers derived from triple-bond building blocks. These polymers, such as polyacetylenes, poly(p-phenyleneethynylenes), and polydiacetylenes, are known for their electronic and photoconduction properties, which are significantly influenced by their molecular structure. The synthesis and structural analysis of these polymers emphasize the importance of molecular architecture in determining the material's properties (Li & Li, 2008).
Chemical Reactions and Properties The chemical properties and reactions of Dansylethylenediamine could be compared to the biotransformation and reactivity of trichloroethylene (TCE) and its metabolites. The complex metabolism of TCE involves cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation, leading to a variety of reactive intermediates. These processes highlight the chemical reactivity and potential toxicological implications of organic compounds similar to Dansylethylenediamine (Lash et al., 2014).
Physical Properties Analysis Analyzing the physical properties of Dansylethylenediamine involves understanding its solubility, boiling point, melting point, and other thermodynamic properties. While specific data for Dansylethylenediamine is not available, studies on similar compounds, such as propylene glycol ethers, offer insights into the factors affecting their physical behavior. The physicochemical properties of these compounds, including their solubility in water and organic solvents, boiling points, and melting points, are crucial for their application in industrial processes (Baranowski et al., 2017).
Chemical Properties Analysis The chemical properties of Dansylethylenediamine, such as reactivity with other chemicals, stability under various conditions, and degradation pathways, could be inferred from studies on the metabolism and chemical behavior of halogenated ethylenes. These studies provide insights into the chemical transformations that such compounds undergo in biological and environmental systems, highlighting their stability, reactivity, and potential degradation products (Leibman & Ortiz, 1977).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Metabolic Reprogramming .
Summary of the Application
Quantification of amino acids in biological samples is a critical tool for studying metabolism . Although many methods for amino acid analysis exist, important considerations include ease of sample preparation, dynamic range, reproducibility, instrument availability, and throughput .
Methods of Application or Experimental Procedures
The method involves chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) . The most widely used method for amino acid analysis involves cation exchange chromatography followed by post-column derivatization with ninhydrin and detection by spectroscopy . To circumvent the limitation of diverse chemical properties of amino acids, three general strategies have been developed :
- Chemical derivatization where amino acids are covalently linked to a chemical that improves retention on reverse-phase columns .
- Ion-pairing agents which are included in LC solvents to promote amino acid retention on reverse-phase columns .
- Hybrid columns that retain polar and non-polar amino acids or the use of multiple columns chosen to retain polar or non-polar amino acids .
Results or Outcomes Obtained
The method provides a simple, rapid, and robust method for the analysis of 20 proteinogenic amino acids in biological samples . It enables straightforward implementation on modern LC-MS instruments .
Analysis of Biogenic Amines in Food and Beverages
Specific Scientific Field
This application falls under the field of Food Quality Control .
Summary of the Application
Biogenic amines (BAs) are important compounds that can be used in the quality control of food and beverages . BA analysis is a challenging task that can be made easier by applying a derivatizing agent like dansyl chloride (DNS) .
Methods of Application or Experimental Procedures
The method involves the use of Dansyl Chloride as a derivatizing agent . The specific procedures and technical details might vary depending on the specific type of food or beverage being analyzed, and the specific requirements of the analysis.
Results or Outcomes Obtained
The use of Dansyl Chloride as a derivatizing agent can simplify the analysis of Biogenic Amines in food and beverages, making it a valuable tool in food quality control .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)16-10-9-15/h3-8,16H,9-10,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJXLKVNKAXFSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188566 | |
Record name | Dansylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dansylethylenediamine | |
CAS RN |
35060-08-3 | |
Record name | Dansylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035060083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dansylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Dansylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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